![molecular formula C20H24N2O4 B15076884 Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- CAS No. 104209-31-6](/img/structure/B15076884.png)
Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes acetamide groups linked by a butanediyl bis(oxy-4,1-phenylene) backbone. Its molecular formula is C24H26N2O4, and it has a molecular weight of 406.48 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- typically involves a multi-step process. One common method includes the reaction of 1,4-butanediol with 4-nitrophenol to form 1,4-butanediylbis(oxy-4-nitrophenyl). This intermediate is then reduced to 1,4-butanediylbis(oxy-4-aminophenyl) using a reducing agent such as hydrogen in the presence of a palladium catalyst. Finally, the aminophenyl derivative is reacted with acetic anhydride to yield the desired acetamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the acetamide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved may include inhibition of protein-protein interactions or disruption of cellular signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-1,4-Butanediylbis(2-{[(E)-(4-methoxybenzylidene)amino]oxy}acetamide): Similar structure but with methoxy substituents on the phenyl rings.
N,N’-1,4-Butanediylbis[N-(3-acetamidopropyl)acetamide]: Contains acetamidopropyl groups instead of phenyl rings.
Uniqueness
Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
104209-31-6 |
|---|---|
Formule moléculaire |
C20H24N2O4 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N-[4-[4-(4-acetamidophenoxy)butoxy]phenyl]acetamide |
InChI |
InChI=1S/C20H24N2O4/c1-15(23)21-17-5-9-19(10-6-17)25-13-3-4-14-26-20-11-7-18(8-12-20)22-16(2)24/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,22,24) |
Clé InChI |
JYFHRGNXCXTTBR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


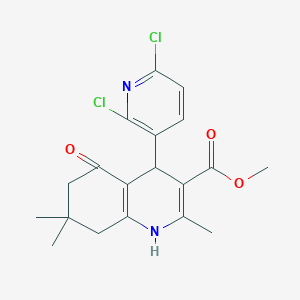

![N'-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15076819.png)
![[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15076824.png)
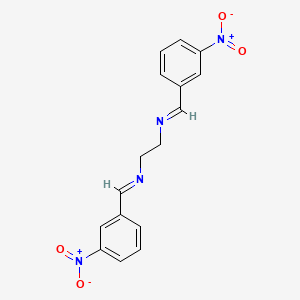
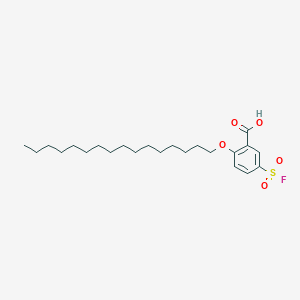
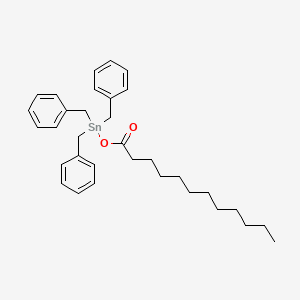

![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)benzamide](/img/structure/B15076890.png)
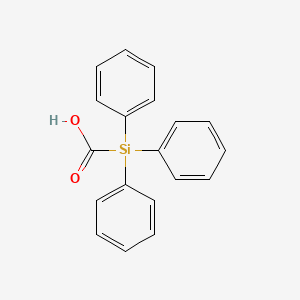
![5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)](/img/structure/B15076896.png)
![Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B15076900.png)

